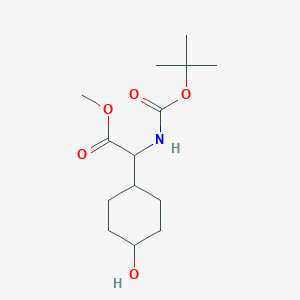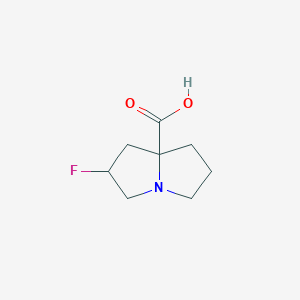
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves several steps. One method includes the formation of a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center. The process is characterized by simple operations, mild reaction conditions, and short reaction times, resulting in high yield and chiral purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing reaction time and complexity. The process typically involves the use of advanced techniques such as chiral chromatography and ozonation .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
- (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol
Uniqueness
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is unique due to its specific fluorine substitution and the presence of a carboxylic acid group.
Eigenschaften
Molekularformel |
C8H12FNO2 |
|---|---|
Molekulargewicht |
173.18 g/mol |
IUPAC-Name |
2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12) |
InChI-Schlüssel |
NNYSGPFPTKADCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(CN2C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
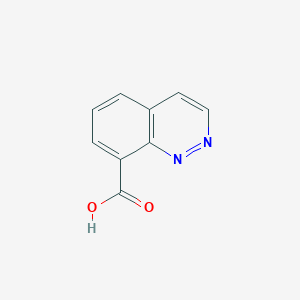
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
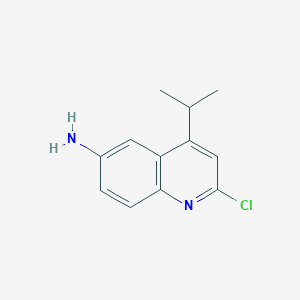


![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
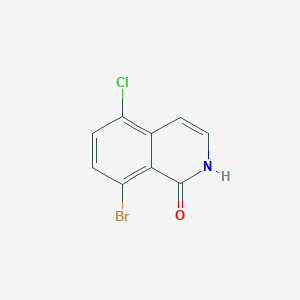
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
